molecular formula C9H20Cl2N2 B11793149 (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

Cat. No.: B11793149
M. Wt: 227.17 g/mol
InChI Key: LZYNXDHZUSSVLA-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a cyclobutyl group and a methyl group attached to the piperazine ring, along with two hydrochloride groups, making it a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is unique due to its specific structural features, including the cyclobutyl and methyl groups attached to the piperazine ring. These structural characteristics contribute to its distinct chemical reactivity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

(3S)-1-cyclobutyl-3-methylpiperazine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-11(6-5-10-8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

LZYNXDHZUSSVLA-JZGIKJSDSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCC2.Cl.Cl

Canonical SMILES

CC1CN(CCN1)C2CCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.